Cas no 6452-71-7 (Oxprenolol)

Oxprenolol structure
Oxprenolol structure
Product Name:Oxprenolol
Numero CAS:6452-71-7
MF:C15H23NO3
MW:265.348024606705
CID:517281
PubChem ID:4631
Update Time:2025-04-19

Oxprenolol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propanol,1-[(1-methylethyl)amino]-3-[2-(2-propen-1-yloxy)phenoxy]-
    • 1-(2-allyloxyphenoxy)-2-hydroxy-3-isopropylaminopropane
    • 1-((1-Methylethyl)amino)-3-(2-(2-propenyloxy)phenoxy)-2-propanol
    • 1-(Isopropylamino)-2-hydroxy-3-(o-(allyloxy)phenoxy)propane
    • 1-(o-(Allyloxy)phenoxy)-3-(isopropylamino)-2-propanol
    • 2-Propanol, 1-(2-allyloxyphenoxy)-3-(isopropylamino)-
    • 2-Propanol, 1-[(1-methylethyl)amino]-3-[2-(2-propenyloxy)phenoxy]-
    • Coretal
    • Trasacor
    • 1-[(1-Methylethyl)amino]-3-[2-(2-propenyloxy)phenoxy]-2-propanol
    • OXPRENOLOL [WHO-DD]
    • CHEMBL546
    • 6452-71-7
    • Prestwick1_001057
    • Prestwick3_001057
    • D08318
    • 2-Propanol, 1-[(1-methylethyl)amino]-3-[2-(2-propenyloxy)phenoxy]-, (+/-)
    • dl-Oxprenolol
    • {2-hydroxy-3-[2-(prop-2-en-1-yloxy)phenoxy]propyl}(propan-2-yl)amine
    • oxprenolol
    • 1-(2-(allyloxy)phenoxy)-3-(isopropylamino)propan-2-ol
    • 1-[2-(Allyloxy)phenoxy]-3-(isopropylamino)-2-propanol
    • 1-(2-Allyloxy-phenoxy)-3-isopropylamino-propan-2-ol
    • AB00514712_07
    • DTXSID1043835
    • Oxprenolol (TN)
    • Trasicor 80
    • 1-[2-(Allyloxy)phenoxy]-3-(isopropylamino)-2-propanol #
    • Oxprenololum
    • EINECS 229-257-9
    • BRD-A43671941-003-03-6
    • Coretal (*hydrochloride*)
    • BSPBio_001014
    • OXPRENOLOL [MI]
    • 1-[2-(prop-2-en-1-yloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol
    • AB00514712
    • Oxprenolol (INN)
    • CS-0013720
    • Oxprenololum [INN-Latin]
    • Prestwick0_001057
    • Laracor (*hydrochloride*)
    • BRD-A43671941-003-11-9
    • Oxprenolol, dl-
    • Oxprenolol [INN:BAN]
    • Prestwick2_001057
    • SPBio_002937
    • Slow-Pren (*hydrochloride*)
    • 2-PROPANOL, 1-(O-ALLYLOXYPHENOXY)-3-ISOPROPYLAMINO-
    • 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyloxy)phenoxy)-
    • Osprenololo [DCIT]
    • Osprenololo
    • EINECS 245-359-6
    • Oxprenolol Ba 39089 (*hydrochloride*)
    • SCHEMBL16310
    • UNII-519MXN9YZR
    • ()-Oxprenolol
    • HY-B1486A
    • OXPRENOLOL [INN]
    • (+-)-Oxprenolol
    • 1-(2-allyloxyphenoxy)-3-(iso-propylamino)-2-propanol
    • DA-56516
    • BPBio1_001116
    • Q425963
    • (+/-)-oxprenolol
    • GTPL7255
    • 1-(2-Allyloxy-phenoxy)-3-isopropylamino-propan-2-ol (Oxprenolol)
    • 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
    • BDBM50240370
    • CCRIS 4201
    • (+)-1-(o-(Allyloxy)phenoxy)-3-(isopropylamino)propan-2-ol
    • (1)-1-(o-(Allyloxy)phenoxy)-3-(isopropylamino)propan-2-ol
    • L013416
    • Trasicor (*hydrochloride*)
    • EN300-18552821
    • Trasacor (*hydrochloride*)
    • DB01580
    • 1-(2-allyloxyphenoxy)-3-(isopropylamino)propan-2-ol
    • 1-(2-Allyloxy-phenoxy)-3-isopropylamino-propan-2-ol(oxprenolol)
    • CHEBI:91704
    • 1-(Isopropylamino)-2-hydroxy-3-[o-(allyloxy)phenoxy]propane
    • 519MXN9YZR
    • NS00000536
    • Oxprenolol
    • Inchi: 1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
    • Chiave InChI: CEMAWMOMDPGJMB-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC=CC=1OCC=C)CC(CNC(C)C)O

Proprietà calcolate

  • Massa esatta: 265.16789
  • Massa monoisotopica: 265.168
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 9
  • Complessità: 246
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 50.7A^2

Proprietà sperimentali

  • Densità: 1.0479 (rough estimate)
  • Punto di fusione: 78-80°
  • Punto di ebollizione: 408.57°C (rough estimate)
  • Punto di infiammabilità: 197.7°C
  • Indice di rifrazione: 1.5000 (estimate)
  • PSA: 50.72
  • LogP: 2.38000

Oxprenolol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
O871500-100mg
Oxprenolol
6452-71-7
100mg
$ 91.00 2023-09-06
TRC
O871500-250mg
Oxprenolol
6452-71-7
250mg
$ 170.00 2023-09-06
TRC
O871500-2.5g
Oxprenolol
6452-71-7
2.5g
$ 1277.00 2023-09-06
TRC
O871500-2500mg
Oxprenolol
6452-71-7
2500mg
$1256.00 2023-05-17
Enamine
EN300-18552821-0.1g
1-[2-(prop-2-en-1-yloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
6452-71-7
0.1g
$528.0 2023-09-18
Enamine
EN300-18552821-0.25g
1-[2-(prop-2-en-1-yloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
6452-71-7
0.25g
$551.0 2023-09-18
Enamine
EN300-18552821-0.5g
1-[2-(prop-2-en-1-yloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
6452-71-7
0.5g
$575.0 2023-09-18
Enamine
EN300-18552821-1g
1-[2-(prop-2-en-1-yloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
6452-71-7
1g
$600.0 2023-09-18
Enamine
EN300-18552821-2.5g
1-[2-(prop-2-en-1-yloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
6452-71-7
2.5g
$1174.0 2023-09-18
Enamine
EN300-18552821-5g
1-[2-(prop-2-en-1-yloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
6452-71-7
5g
$1737.0 2023-09-18
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen